3,4,5-Trifluorobenzylamine

Description

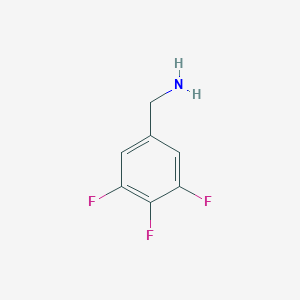

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGBQAAXUVSBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380349 | |

| Record name | 3,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235088-69-4 | |

| Record name | 3,4,5-Trifluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235088-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trifluorobenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzylamine, a fluorinated organic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known physicochemical properties, outlines a detailed potential synthetic protocol, and discusses its relevance within the broader context of fluorinated benzylamines in pharmaceutical research. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Properties

This compound is a halogenated aromatic amine. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 235088-69-4 | N/A |

| Molecular Weight | 161.12 g/mol | N/A |

| Molecular Formula | C₇H₆F₃N | N/A |

| Physical Form | Solid | N/A |

Synthesis and Experimental Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported, a plausible and effective method is the catalytic reduction of its corresponding nitrile precursor, 3,4,5-Trifluorobenzonitrile. This approach is a common and reliable method for the preparation of benzylamines.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the catalytic hydrogenation of 3,4,5-Trifluorobenzonitrile. This reaction involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on established methods for the reduction of aromatic nitriles. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Materials:

-

3,4,5-Trifluorobenzonitrile (CAS: 134227-45-5)

-

Raney Nickel or Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol (Anhydrous)

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable round-bottom flask, dissolve 3,4,5-Trifluorobenzonitrile (1.0 eq) in anhydrous methanol or ethanol.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen.

-

Catalyst Addition: Carefully add the catalyst (Raney Nickel or Pd/C, 5-10 mol%) to the solution under the inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an oxygen-free hydrogen atmosphere. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm for balloon hydrogenation or higher for a Parr apparatus) and begin vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours, depending on the catalyst, pressure, and temperature.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent used in the reaction. Caution: Palladium on carbon can be pyrophoric when dry; handle with care.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities or signaling pathway involvements for this compound have not been documented in available literature, the broader class of trifluorinated benzylamines serves as crucial intermediates in the synthesis of pharmaceuticals. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The electron-withdrawing nature of the fluorine atoms in this compound can significantly influence the pKa of the benzylamine nitrogen, which can be a critical factor in drug-receptor interactions. It is plausible that this compound could be utilized as a key building block for the synthesis of novel kinase inhibitors, central nervous system agents, or other therapeutic molecules where fine-tuning of physicochemical properties is essential.

Please Note: As of the date of this document, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or detailed biological studies. Therefore, a signaling pathway diagram cannot be provided. Researchers are encouraged to conduct their own investigations to explore the potential biological activities of this compound and its derivatives.

Conclusion

This compound is a chemical entity with significant potential as a building block in the field of drug discovery and development. This guide provides the fundamental physicochemical data and a robust, plausible synthetic protocol to aid researchers in their work with this compound. The lack of specific biological data in the current literature presents an opportunity for novel research to explore the therapeutic potential of molecules derived from this trifluorinated scaffold.

Synthesis of 3,4,5-Trifluorobenzylamine from 3,4,5-trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for the preparation of 3,4,5-trifluorobenzylamine from its nitrile precursor, 3,4,5-trifluorobenzonitrile. The conversion of the nitrile functional group to a primary amine is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the introduction of fluorinated motifs can significantly enhance metabolic stability and binding affinity. This document details the most common and effective methodologies, including catalytic hydrogenation and chemical reduction, presenting experimental protocols and comparative data to aid in reaction optimization and scale-up.

Core Synthesis Methodologies

The primary methods for the reduction of 3,4,5-trifluorobenzonitrile to this compound involve catalytic hydrogenation and reduction with metal hydrides. The choice of method often depends on factors such as scale, available equipment, and desired selectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines due to its atom economy and environmental considerations. This process typically involves the use of a metal catalyst and hydrogen gas, often under pressure.

A significant challenge in nitrile hydrogenation is controlling the selectivity towards the primary amine, as the intermediate imine can react with the newly formed primary amine to yield secondary and tertiary amine byproducts. Reaction parameters such as catalyst choice, solvent, temperature, hydrogen pressure, and the use of additives are critical in minimizing these side reactions.

Commonly employed catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Ruthenium-based catalysts. The addition of ammonia or a base to the reaction mixture can help to suppress the formation of secondary amines.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

3,4,5-trifluorobenzonitrile

-

Raney Nickel (activated catalyst, slurry in water or ethanol)

-

Anhydrous ethanol or methanol

-

Ammonia solution (e.g., 7N in methanol) or sodium hydroxide

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

High-pressure autoclave/hydrogenation reactor

Procedure:

-

The high-pressure autoclave is thoroughly purged with an inert gas.

-

A slurry of Raney Nickel (typically 5-10% by weight of the nitrile) in the chosen solvent (e.g., ethanol) is carefully added to the reactor.

-

3,4,5-trifluorobenzonitrile is dissolved in the solvent, and this solution is added to the reactor.

-

An additive, such as an ammonia solution or sodium hydroxide, is added to the reactor to suppress secondary amine formation.

-

The reactor is sealed and purged several times with hydrogen gas to remove any residual inert gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).

-

The reaction mixture is heated to the target temperature (e.g., 40-80°C) with vigorous stirring.

-

The reaction is monitored by observing hydrogen uptake. Once the hydrogen uptake ceases, the reaction is considered complete.

-

The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reactor is purged with an inert gas.

-

The reaction mixture is filtered to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent during filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Table 1: Representative Conditions for Catalytic Hydrogenation of Benzonitriles

| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Additive | Yield (%) | Selectivity to Primary Amine (%) |

| Raney Ni | Benzonitrile | Ethanol | 40 | 2.0 MPa (20 bar) | NaOH | >99 | 95.2[1] |

| Pd/C (10%) | Benzonitrile | Dichloromethane/Water | 30 | 6 | NaH₂PO₄ | 85-90 (isolated) | 95[2] |

| Amorphous NiAl alloy | Benzonitrile | Ethanol | 40 | 2.0 MPa (20 bar) | NaOH | >99 | 95.2[1] |

| Pd/C (5%) | Benzonitrile | THF | 40 | 6 | HCOOH-NEt₃ | - | 94[3] |

Chemical Reduction using Metal Hydrides

Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent for this transformation, while sodium borohydride (NaBH₄) is generally not effective for the reduction of nitriles unless used in combination with activating agents or under specific conditions.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a general laboratory-scale procedure. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Materials:

-

3,4,5-trifluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Inert gas (e.g., Nitrogen or Argon)

-

Water

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite or other filter aid

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.

-

The suspension is cooled to 0°C in an ice bath.

-

A solution of 3,4,5-trifluorobenzonitrile (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress can be monitored by TLC or GC-MS).

-

The reaction mixture is cooled back to 0°C.

-

The reaction is carefully quenched by the sequential dropwise addition of: a. Water (volume in mL equal to the mass of LiAlH₄ in g) b. 10% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g) c. Water (volume in mL equal to three times the mass of LiAlH₄ in g)

-

The resulting granular precipitate is stirred for 15-30 minutes and then filtered through a pad of Celite. The filter cake is washed with fresh THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Table 2: Comparison of Metal Hydride Reducing Agents for Nitriles

| Reagent | Reactivity with Nitriles | Typical Solvents | Work-up | Safety Considerations |

| LiAlH₄ | High | Anhydrous ethers (THF, Et₂O) | Careful quenching with water and base required. | Highly reactive with water and protic solvents; pyrophoric.[4][5] |

| NaBH₄ | Generally unreactive | Alcohols, THF, Water | Acidic or aqueous quench. | Less reactive and safer to handle than LiAlH₄.[6][7][8] |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Decision logic for selecting a synthesis method.

Conclusion

The synthesis of this compound from 3,4,5-trifluorobenzonitrile is readily achievable through established chemical reductions. Catalytic hydrogenation offers a scalable and environmentally conscious approach, with the primary challenge being the optimization of reaction conditions to ensure high selectivity for the desired primary amine. For laboratory-scale synthesis, reduction with lithium aluminum hydride provides a reliable, albeit more hazardous, alternative. The choice of methodology will ultimately be guided by the specific requirements of the research or development program, including scale, purity requirements, and available resources. The protocols and data presented in this guide serve as a valuable starting point for the successful synthesis of this important fluorinated building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

3,4,5-Trifluorobenzylamine: A Versatile Fluorinated Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, 3,4,5-trifluorobenzylamine stands out as a key intermediate with significant potential for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, equipping researchers with the knowledge to effectively utilize this versatile compound in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 235088-69-4 | [1] |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

| Boiling Point | 169 °C | |

| Physical Form | Solid |

Synthesis of this compound

A plausible and efficient route to this compound is the reduction of 3,4,5-trifluorobenzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.

Proposed Experimental Protocol: Catalytic Hydrogenation of 3,4,5-Trifluorobenzonitrile

This protocol is based on general procedures for the reduction of aromatic nitriles.

Materials:

-

3,4,5-Trifluorobenzonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like methanol or ethyl acetate)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a hydrogenation vessel, dissolve 3,4,5-trifluorobenzonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by distillation or chromatography if necessary.

Applications in Drug Discovery

The introduction of the 3,4,5-trifluorobenzyl moiety into a drug candidate can have a profound impact on its biological activity and pharmacokinetic profile. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amine group, affecting its ionization state at physiological pH. This, in turn, can impact receptor binding, membrane permeability, and metabolic stability.[2][3]

While specific examples of marketed drugs containing the this compound core are not yet prevalent, the utility of fluorinated benzylamines as building blocks is well-established in medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor modulators, and antimicrobial agents. The trifluorinated phenyl ring can engage in favorable interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding with the fluorine atoms acting as weak hydrogen bond acceptors.

General Experimental Workflow for the Utilization of this compound

The primary amine functionality of this compound makes it a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds. A general workflow for its use in the synthesis of a hypothetical drug candidate is illustrated below.

Caption: General workflow for utilizing this compound.

Potential Role in Modulating Signaling Pathways

Fluorinated building blocks like this compound are often employed in the design of inhibitors that target specific nodes in cellular signaling pathways implicated in disease. For instance, many kinase inhibitors, a major class of anticancer drugs, feature aromatic amines that form key hydrogen bonds within the ATP-binding pocket of the enzyme. The electronic modifications imparted by the fluorine atoms can fine-tune the binding affinity and selectivity of such inhibitors.

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a key kinase in a cancer-related signaling pathway.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile fluorinated building block for drug discovery. Its unique electronic properties, conferred by the trifluorinated phenyl ring, offer medicinal chemists a powerful handle to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. While further research is needed to fully explore its potential in the development of new therapeutics, the foundational information and proposed synthetic and application workflows provided in this guide serve as a valuable resource for researchers seeking to leverage the power of fluorine chemistry in their quest for novel medicines.

References

The Transformative Role of Fluorine in Modern Medicinal Chemistry

An In-depth Guide for Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. This is due to fluorine's unique and powerful effects on a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed exploration of the multifaceted roles of fluorine in drug design, complete with quantitative data, experimental protocols, and illustrative diagrams to provide a comprehensive resource for researchers and scientists in the field.

Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can profoundly alter a drug molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). These modifications are key to overcoming many common challenges in drug development, such as poor metabolic stability and off-target effects.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic half-life of a drug can be substantially increased.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Non-Fluorinated Half-Life (t½, min) | Fluorinated Half-Life (t½, min) | Fold Increase |

| Tolbutamide vs. Fluorinated Tolbutamide | 25 | >180 | >7.2 |

| Sitagliptin (Non-fluorinated analogue) vs. Sitagliptin | 12 | 131 | ~10.9 |

| Celecoxib (Non-fluorinated analogue) vs. Celecoxib | 10 | 60 | 6.0 |

Data is illustrative and compiled from various sources for comparison.

This protocol outlines a common method for assessing the metabolic stability of a compound.

-

Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, positive control (e.g., testosterone), and quenching solution (e.g., acetonitrile with an internal standard).

-

Incubation: The test compound (typically 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding the cold quenching solution.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Modifying Binding Affinity and Conformation

Fluorine's high electronegativity can create favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. Additionally, the strategic placement of fluorine can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more effectively into the target's binding site.

Table 2: Impact of Fluorination on Target Binding Affinity

| Drug Target | Compound | IC50 (nM) |

| Dipeptidyl Peptidase 4 (DPP-4) | Non-fluorinated Sitagliptin analogue | 180 |

| Sitagliptin (Trifluoromethyl group) | 19 | |

| Cannabinoid Receptor 1 (CB1) | Non-fluorinated Rimbonabant analogue | 15.8 |

| Taranabant (Trifluoromethyl group) | 0.8 |

Data is illustrative and compiled from various sources for comparison.

This protocol provides a method for determining the binding affinity of a compound to a specific receptor.

-

Materials: Cell membranes expressing the target receptor, a radiolabeled ligand (e.g., ³H-labeled), unlabeled test compound, and filtration apparatus.

-

Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: The filter is washed quickly with a cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Altering Lipophilicity

The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, adding multiple fluorine atoms, such as in a trifluoromethyl group, can decrease it due to the creation of a strong molecular dipole. This allows for fine-tuning of a drug's solubility and permeability.

Table 3: Influence of Fluorination on Lipophilicity (logP)

| Compound | logP |

| Benzene | 2.13 |

| Fluorobenzene | 2.27 |

| Toluene | 2.73 |

| Trifluoromethylbenzene | 2.28 |

Data is illustrative and compiled from various sources for comparison.

This is the traditional method for measuring the partition coefficient of a compound.

-

Materials: n-octanol, water (or buffer), test compound.

-

Preparation: n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously until equilibrium is reached.

-

Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Modulating Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups. This can be used to modulate the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Table 4: Effect of Fluorination on pKa Values

| Compound | pKa |

| Acetic Acid | 4.76 |

| Fluoroacetic Acid | 2.59 |

| Difluoroacetic Acid | 1.34 |

| Trifluoroacetic Acid | 0.52 |

Data is illustrative and compiled from various sources for comparison.

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Materials: pH meter, burette, standardized titrant (e.g., HCl or NaOH), and a solution of the test compound.

-

Titration: The test compound solution is titrated with the standardized titrant in small increments.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which the acidic/basic functional group is half-ionized, which corresponds to the midpoint of the steepest part of the curve.

Visualizing the Role of Fluorine in Drug Design

The following diagrams illustrate key concepts and workflows related to the use of fluorine in medicinal chemistry.

Caption: Fluorine blocking a site of metabolic oxidation.

Caption: Workflow for strategic incorporation of fluorine.

An In-depth Technical Guide to the Physical and Chemical Hazards of 3,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

3,4,5-Trifluorobenzylamine is a fluorinated organic compound with the chemical formula C₇H₆F₃N.[1] It serves as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its trifluorinated phenyl ring makes it a valuable synthon for introducing fluorine atoms into target molecules, a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive overview of the known physical and chemical hazards associated with this compound, compiled from available safety data.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive nature and potential toxicity upon exposure.

GHS Pictograms:

Corrosion

Signal Word: Danger

Hazard Statements:

-

May be toxic if inhaled, ingested, or in case of skin contact, potentially causing severe injury or death.[1]

-

Effects of contact or inhalation may be delayed.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement |

| Prevention | Do not breathe dust/fume/gas/mist/vapors/spray.[2] Wash face, hands, and any exposed skin thoroughly after handling.[2] Wear protective gloves/protective clothing/eye protection/face protection.[2][3] Use only outdoors or in a well-ventilated area.[2] |

| Response | Immediately call a POISON CENTER or doctor/physician.[2][3] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] Wash contaminated clothing before reuse.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] IF SWALLOWED: Rinse mouth. DO NOT induce vomiting.[2][3] |

| Storage | Store locked up.[2][3] Store in a well-ventilated place. Keep container tightly closed.[2][3][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol [5] |

| CAS Number | 235088-69-4[1][5] |

| Appearance | Data not consistently available (may be solid or liquid) |

| Melting Point | 44 °C[1] |

| Boiling Point | 169 °C[1] |

| Flash Point | Not applicable[5] |

| Density | Data not available |

| Solubility | Data not available |

| Partition Coefficient | 1.55[1] |

Toxicological Information

Detailed toxicological studies on this compound are limited. The available information suggests that it should be handled as a toxic and corrosive material.

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

-

Mutagenicity/Carcinogenicity: No information available regarding mutagenic or carcinogenic effects.[2]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available in the searched resources. Standard OECD guidelines for chemical testing would likely be followed for such evaluations.

Reactivity and Stability

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under normal conditions.[2]

-

Conditions to Avoid: Incompatible products.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Visualized Workflows

First-Aid Response Workflow

Caption: First-aid measures for exposure to this compound.

Accidental Spill Response Workflow

Caption: Workflow for responding to an accidental spill.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, clothing, and eye/face protection.[1][2] Use only under a chemical fume hood.[2] Avoid breathing mist/vapors/spray and prevent contact with skin and eyes.[2]

-

Storage: Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed.[2][3][4] Store in a corrosives area.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1]

-

Specific Hazards: The material is combustible but does not ignite readily.[1] When heated, vapors may form explosive mixtures with air.[1]

-

Protective Equipment: Wear a positive pressure self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Transportation Information

-

UN Number: 2735[1]

-

Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, N.O.S. The technical name (this compound) should be included.

-

Transport Hazard Class: 8 (Corrosive)

-

Packing Group: III

References

Methodological & Application

Synthetic Pathways to 3,4,5-Trifluorobenzylamine: A Detailed Guide for Researchers

Introduction: 3,4,5-Trifluorobenzylamine is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. Its trifluorinated phenyl ring imparts unique properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making it a valuable moiety in drug discovery and development. This document provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Routes

Three primary synthetic strategies have been identified for the preparation of this compound, each starting from a commercially available trifluorinated precursor. The choice of route often depends on factors such as scale, available reagents, and desired purity.

| Starting Material | Synthetic Route | Key Reagents | Reported/Expected Yield | Purity | Key Considerations |

| 3,4,5-Trifluorobenzyl bromide | Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate | Good to Excellent | High | Multi-step process; avoids over-alkylation common with direct amination. |

| 3,4,5-Trifluorobenzaldehyde | Reductive Amination | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Moderate to High | Variable | One-pot procedure is possible; requires careful control of reaction conditions to minimize side products. |

| 3,4,5-Trifluorobenzonitrile | Nitrile Reduction | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | High | High | Can be a very efficient route; requires handling of potent reducing agents or specialized hydrogenation equipment. |

Detailed Experimental Protocols

Route 1: Gabriel Synthesis from 3,4,5-Trifluorobenzyl Bromide

This classical method provides a clean and high-yielding route to primary amines, avoiding the formation of secondary and tertiary amine byproducts. The synthesis proceeds in two main steps: formation of the N-substituted phthalimide followed by hydrazinolysis.

Step 1: Synthesis of N-(3,4,5-Trifluorobenzyl)phthalimide

-

Materials:

-

3,4,5-Trifluorobenzyl bromide

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

To this solution, add 3,4,5-Trifluorobenzyl bromide (1.0 equivalent).

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

The solid N-(3,4,5-Trifluorobenzyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Step 2: Hydrazinolysis to this compound

-

Materials:

-

N-(3,4,5-Trifluorobenzyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Suspend N-(3,4,5-Trifluorobenzyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Treat the remaining aqueous solution with a concentrated NaOH solution until the pH is strongly basic (pH > 12).

-

Extract the liberated this compound with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure amine.

-

Route 2: Reductive Amination of 3,4,5-Trifluorobenzaldehyde

This one-pot procedure is a convenient method for the synthesis of primary amines from aldehydes. The choice of reducing agent is critical to selectively reduce the intermediate imine in the presence of the starting aldehyde.

-

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

Ammonium acetate (or another ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Dichloromethane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3,4,5-Trifluorobenzaldehyde (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 12) with a concentrated NaOH solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.

-

Purify by column chromatography on silica gel if necessary.

-

Route 3: Reduction of 3,4,5-Trifluorobenzonitrile

The direct reduction of the nitrile functionality is a highly efficient route to the corresponding benzylamine. This can be achieved using powerful hydride reagents or through catalytic hydrogenation.

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

Materials:

-

3,4,5-Trifluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,4,5-Trifluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Method B: Catalytic Hydrogenation

-

Materials:

-

3,4,5-Trifluorobenzonitrile

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Methanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

-

Procedure:

-

Place 3,4,5-Trifluorobenzonitrile, the solvent (e.g., ethanolic ammonia), and the catalyst (e.g., 5-10 wt% of 10% Pd/C) in a high-pressure hydrogenation vessel (e.g., a Parr shaker).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to 40-60 °C and agitate vigorously.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the this compound.

-

Safety Considerations

-

Fluorinated Compounds: Handle all fluorinated compounds with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactive Reagents: Lithium aluminum hydride is highly reactive and pyrophoric. It should only be handled by trained personnel under an inert atmosphere. Hydrogen gas is flammable and should be used in a properly equipped and ventilated area.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform a thorough risk assessment before carrying out any of the described procedures.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and scale. The user is solely responsible for the safe execution of these experiments.

Application Notes and Protocols for the Reduction of 3,4,5-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 3,4,5-trifluorobenzaldehyde to (3,4,5-trifluorophenyl)methanol, a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols cover three common reduction methods: sodium borohydride (NaBH₄) reduction, lithium aluminum hydride (LiAlH₄) reduction, and catalytic hydrogenation. A comparative summary of these methods is presented to aid in the selection of the most appropriate technique based on factors such as yield, safety, and experimental setup complexity.

Comparative Overview of Reduction Methods

The selection of a suitable reduction method for 3,4,5-trifluorobenzaldehyde depends on several factors, including the desired scale of the reaction, the availability of reagents and equipment, and the tolerance of other functional groups in the molecule. The following table summarizes the key aspects of the three detailed protocols.

| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation |

| Typical Yield | >95% (estimated based on similar reductions) | >90% (estimated based on similar reductions) | Variable (highly dependent on catalyst and conditions) |

| Reaction Time | 1 - 3 hours | 1 - 4 hours | 2 - 24 hours |

| Temperature | 0 °C to room temperature | 0 °C to reflux | Room temperature to elevated temperatures |

| Pressure | Atmospheric | Atmospheric | Atmospheric to high pressure |

| Key Reagents | Sodium borohydride, Methanol/Ethanol | Lithium aluminum hydride, Anhydrous THF/Ether | H₂ gas, Palladium on carbon (Pd/C) |

| Safety Profile | Relatively safe; generates H₂ gas upon quenching | Highly reactive with water and protic solvents; pyrophoric | Flammable H₂ gas under pressure |

| Chemoselectivity | Good: Reduces aldehydes and ketones | Poor: Reduces most carbonyl-containing functional groups | Good: Can be selective for aldehydes over other groups |

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a mild and efficient method for the reduction of 3,4,5-trifluorobenzaldehyde using sodium borohydride. This method is generally preferred for its high chemoselectivity and operational simplicity.

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol or ethanol (to a concentration of approximately 0.2-0.5 M).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and decompose the borate esters. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH of the solution is acidic (pH ~5-6).

-

Solvent Removal: Remove the bulk of the methanol or ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3,4,5-trifluorophenyl)methanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure alcohol.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent lithium aluminum hydride. It is highly effective but requires strict anhydrous conditions due to its high reactivity.

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Dropping funnel (oven-dried)

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, place LiAlH₄ (0.5-1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF or Et₂O to create a suspension.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Addition of Aldehyde: Dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous THF or Et₂O in a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up (Fieser Method): After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add the following dropwise while stirring vigorously:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Filtration: A granular precipitate should form. Stir the mixture at room temperature for 15-30 minutes. Filter the solid through a pad of Celite or anhydrous MgSO₄ and wash the filter cake thoroughly with THF or Et₂O.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude (3,4,5-trifluorophenyl)methanol.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Protocol 3: Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). It is a clean method as the only by-product is water (if any).

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a balloon for atmospheric pressure) and stir the mixture vigorously.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude (3,4,5-trifluorophenyl)methanol.

-

Purification: If necessary, purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

The following diagrams illustrate the general workflow and the chemical transformation involved in the reduction of 3,4,5-trifluorobenzaldehyde.

Caption: General experimental workflow for the reduction.

Caption: Chemical transformation of the reduction reaction.

Application Notes and Protocols for Parallel Synthesis Using 3,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. The trifluorobenzyl moiety, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity.[1] 3,4,5-Trifluorobenzylamine is a valuable building block in this context, offering a unique substitution pattern that can be exploited in the generation of diverse compound libraries. Parallel synthesis, a cornerstone of high-throughput chemistry, enables the rapid creation of these libraries, accelerating the identification of novel hit and lead compounds.

These application notes provide detailed protocols for the efficient incorporation of this compound into compound libraries via two robust and common reaction pathways in parallel synthesis: amide bond formation and urea synthesis. The methodologies are designed for solution-phase synthesis, which offers flexibility and avoids challenges often associated with solid-phase synthesis.

Key Applications in Drug Discovery

The use of this compound in parallel synthesis is particularly relevant for the exploration of chemical space around various biological targets. The resulting libraries of amides and ureas can be screened for activity in a multitude of therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The trifluorobenzyl group can form favorable interactions within the ATP-binding pocket of various kinases.

-

GPCR Modulators: Amide and urea functionalities are common in ligands targeting G-protein coupled receptors.

-

Enzyme Inhibitors: The unique electronic properties of the trifluorinated ring can influence interactions with enzyme active sites.

Data Presentation

The following tables summarize representative quantitative data for the parallel synthesis of an amide and a urea library using this compound. The data is based on typical outcomes for these reaction types in a high-throughput setting and serves as a guide for expected yields and purities.[1]

Table 1: Representative Data for Parallel Amide Library Synthesis

| Carboxylic Acid Building Block | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 4-Methoxybenzoic acid | N-(3,4,5-Trifluorobenzyl)-4-methoxybenzamide | 16 | 88 | >95 |

| 2-Thiophenecarboxylic acid | N-(3,4,5-Trifluorobenzyl)thiophene-2-carboxamide | 16 | 82 | >95 |

| Cyclohexanecarboxylic acid | N-(3,4,5-Trifluorobenzyl)cyclohexanecarboxamide | 16 | 91 | >95 |

| Phenylacetic acid | N-(3,4,5-Trifluorobenzyl)-2-phenylacetamide | 16 | 85 | >95 |

Table 2: Representative Data for Parallel Urea Library Synthesis

| Isocyanate Building Block | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| Phenyl isocyanate | 1-(3,4,5-Trifluorobenzyl)-3-phenylurea | 12 | 92 | >95 |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorobenzyl)urea | 12 | 90 | >95 |

| Isopropyl isocyanate | 1-Isopropyl-3-(3,4,5-trifluorobenzyl)urea | 12 | 87 | >95 |

| Benzyl isocyanate | 1-Benzyl-3-(3,4,5-trifluorobenzyl)urea | 12 | 89 | >95 |

Experimental Protocols

The following are detailed protocols for the solution-phase parallel synthesis of amide and urea libraries utilizing this compound. These protocols are optimized for a 96-well plate format, a common platform for high-throughput synthesis.

Protocol 1: Parallel Amide Coupling via Acyl Halides

This protocol outlines the synthesis of an amide library by coupling this compound with a diverse set of acyl chlorides.

Materials:

-

This compound

-

Diverse set of carboxylic acid chlorides

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

96-well reaction block with sealing mat

-

Automated liquid handler or multichannel pipette

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DCM.

-

Prepare a 0.2 M solution of each carboxylic acid chloride in anhydrous DCM in a separate 96-well plate.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DCM.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

-

Add 100 µL of the respective carboxylic acid chloride stock solution to each well (0.02 mmol).

-

Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully removing the organic layer using a liquid handler.

-

Wash the organic layer with 500 µL of 1 M HCl, followed by 500 µL of saturated sodium bicarbonate solution, and finally 500 µL of brine.

-

Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

-

Collect the dried extracts in a clean 96-well plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

-

Analysis:

-

Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm product identity.

-

Protocol 2: Parallel Urea Synthesis

This protocol describes the synthesis of a urea library by reacting this compound with a diverse set of isocyanates.

Materials:

-

This compound

-

Diverse set of isocyanates

-

Dichloromethane (DCM), anhydrous

-

96-well reaction block with sealing mat

-

Automated liquid handler or multichannel pipette

-

Polymer-supported tris(2-aminoethyl)amine (scavenger resin)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DCM.

-

Prepare a 0.2 M solution of each isocyanate in anhydrous DCM in a separate 96-well plate.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

-

Add 100 µL of the respective isocyanate stock solution to each well (0.02 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 12 hours.

-

To scavenge any unreacted isocyanate, add approximately 50 mg of polymer-supported tris(2-aminoethyl)amine resin to each well.

-

Shake the reaction block for an additional 4 hours at room temperature.

-

Filter the reaction mixtures through a 96-well filter plate to remove the scavenger resin.

-

Collect the filtrates in a clean 96-well plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

-

Analysis:

-

Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm product identity.

-

Visualizations

Caption: Workflow for Parallel Amide Library Synthesis.

Caption: Workflow for Parallel Urea Library Synthesis.

References

Application of 3,4,5-Trifluorobenzylamine in Anticancer Drug Synthesis: A Detailed Overview

Introduction

3,4,5-Trifluorobenzylamine is a valuable fluorinated building block in medicinal chemistry for the synthesis of novel therapeutic agents. The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. While direct applications of this compound in the synthesis of currently marketed anticancer drugs are not extensively documented in publicly available literature, its closely related precursor, 3,4,5-trifluorobenzaldehyde, has been successfully utilized in the development of promising anticancer compounds. This document provides detailed application notes and protocols based on the synthesis of a novel biscoumarin derivative with demonstrated anticancer activity, illustrating the potential of the 3,4,5-trifluorophenyl motif in cancer drug discovery.

Case Study: Synthesis of a Novel Biscoumarin Anticancer Agent (C35)

A notable application demonstrating the utility of the 3,4,5-trifluorophenyl moiety is the synthesis of 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), herein referred to as C35.[1][2] This compound has shown significant cytostatic and anti-migratory effects on lung cancer cells.[1][2] While the synthesis of C35 starts from 3,4,5-trifluorobenzaldehyde, it serves as a strong exemplar for the application of this compound, as the amine can be readily synthesized from the aldehyde via reductive amination, a standard and high-yielding organic transformation.

Anticancer Activity of C35

Compound C35 has been evaluated for its anti-proliferative effects against human (H1299) and mouse (Lewis) lung cancer cell lines. The quantitative data from these studies are summarized in the table below.

| Cell Line | IC50 (µM) | Reference |

| H1299 (Human Lung Cancer) | 20.77 | [1] |

| Lewis (Mouse Lung Cancer) | 20.87 | [1] |

Signaling Pathway

Compound C35 exerts its anticancer effects, at least in part, by inhibiting the p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][2] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. In many cancers, the p38 MAPK pathway is dysregulated, contributing to tumor growth and metastasis. C35's inhibitory action on this pathway leads to a reduction in the expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in cancer cell migration and invasion.[1][2]

References

Application Notes: 3,4,5-Trifluorobenzylamine as a Precursor for Novel Enzyme Inhibitors

Introduction

3,4,5-Trifluorobenzylamine is a valuable building block in medicinal chemistry for the synthesis of novel enzyme inhibitors. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The trifluorinated phenyl ring of this compound can improve metabolic stability, increase binding affinity to target enzymes, and enhance cell membrane permeability. The primary amine functionality serves as a versatile synthetic handle for the introduction of this fluorinated motif into a variety of inhibitor scaffolds.

These application notes provide a comprehensive overview of the utility of this compound as a precursor for the development of potent and selective enzyme inhibitors, with a specific focus on Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Key Advantages of Incorporating the 3,4,5-Trifluorobenzyl Moiety

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, leading to an increased in vivo half-life of the drug candidate.

-

Improved Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and create favorable electrostatic interactions within the enzyme's active site, thereby increasing binding affinity and potency.

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can lead to improved absorption, distribution, and cell membrane penetration.

-

Conformational Control: The presence of multiple fluorine atoms can introduce conformational constraints on the benzyl group, potentially locking the inhibitor into a bioactive conformation for optimal target engagement.

Application: A Representative Pyrimidine-Based EGFR Inhibitor

While specific enzyme inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, its structural features make it an ideal precursor for creating potent kinase inhibitors. To illustrate its potential, we present a representative, hypothetical pyrimidine-based inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The hypothetical inhibitor, designated as TFB-Pyr-EGFRi , incorporates the 3,4,5-trifluorobenzyl moiety.

Quantitative Data Summary

The inhibitory activity of TFB-Pyr-EGFRi and structurally related analogs against wild-type and mutant forms of EGFR is summarized in the table below. This data is representative and compiled from literature on similar pyrimidine-based EGFR inhibitors.

| Compound ID | Target Kinase(s) | IC50 (nM) [Biochemical Assay] | IC50 (µM) [Cell-Based Assay] |

| TFB-Pyr-EGFRi | EGFR (Wild-Type) | 15 | 0.25 |

| TFB-Pyr-EGFRi | EGFR (L858R) | 5 | 0.08 |

| TFB-Pyr-EGFRi | EGFR (T790M) | 50 | 0.80 |

| Analog 1 (Di-fluoro) | EGFR (Wild-Type) | 30 | 0.50 |

| Analog 2 (Mono-fluoro) | EGFR (Wild-Type) | 80 | 1.20 |

| Reference (Gefitinib) | EGFR (Wild-Type) | 25 | 0.40 |

Experimental Protocols

This section provides detailed protocols for the synthesis of the hypothetical EGFR inhibitor, TFB-Pyr-EGFRi, from this compound, and for the subsequent evaluation of its inhibitory activity.

Synthesis of TFB-Pyr-EGFRi: A Representative Protocol

The synthesis of TFB-Pyr-EGFRi involves a key amide bond formation step, coupling this compound with a suitable pyrimidine carboxylic acid core.

Workflow for the Synthesis of TFB-Pyr-EGFRi

Materials:

-

This compound

-

4-Chloro-6-methylpyrimidine-5-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-6-methylpyrimidine-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DCM and a minimal amount of anhydrous DMF to dissolve the solids.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add DIPEA (2.5 eq), followed by this compound (1.1 eq), and finally EDC (1.2 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, TFB-Pyr-EGFRi.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical EGFR Kinase Assay (Luminescent)

This protocol is designed to measure the in vitro inhibitory activity of TFB-Pyr-EGFRi against the EGFR kinase.

Workflow for Biochemical EGFR Kinase Assay

Materials:

-

Purified recombinant human EGFR (active kinase domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

TFB-Pyr-EGFRi (test inhibitor)

-

Gefitinib (positive control inhibitor)

-

ADP-Glo™ Kinase Assay Kit

-

96-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of TFB-Pyr-EGFRi and the positive control in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted inhibitors.

-

Kinase Reaction Initiation: Add a master mix containing the EGFR enzyme and substrate to each well. Initiate the reaction by adding the ATP solution. The final reaction volume should be 50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Development: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based EGFR Inhibition Assay (MTT Assay)

This protocol measures the effect of TFB-Pyr-EGFRi on the viability of cancer cells that overexpress EGFR.

Materials:

-

A549 (human lung carcinoma) cell line

-

DMEM/F-12 cell culture medium supplemented with 10% fetal bovine serum (FBS)

-

TFB-Pyr-EGFRi (test inhibitor)

-

Gefitinib (positive control inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed A545 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of TFB-Pyr-EGFRi or the positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-